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Compound of Interest

Compound Name:
1-(2-Amino-5-

methylphenyl)ethanone

Cat. No.: B1280034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-Amino-5-methylphenyl)ethanone (CAS No: 25428-06-2). Due to the limited

availability of experimentally derived public data, this document presents predicted

spectroscopic values obtained from computational models. These predictions offer valuable

insights for the characterization of this compound. Additionally, this guide outlines general

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, which are broadly applicable to this class of aromatic

compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-Amino-5-
methylphenyl)ethanone. These values were generated using established computational

algorithms and provide a foundational dataset for researchers.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.15 d 1H Ar-H

6.95 dd 1H Ar-H

6.65 d 1H Ar-H

4.50 s (broad) 2H -NH₂

2.50 s 3H -C(O)CH₃

2.25 s 3H Ar-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

200.5 C=O

148.0 C-NH₂

135.5 C-CH₃ (Aromatic)

132.0 CH (Aromatic)

125.0 C-C(O)CH₃

118.5 CH (Aromatic)

116.0 CH (Aromatic)

28.5 -C(O)CH₃

20.5 Ar-CH₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium
N-H Stretch (asymmetric &

symmetric)

3050-3000 Weak C-H Stretch (Aromatic)

2950-2850 Weak C-H Stretch (Aliphatic)

1665 Strong C=O Stretch (Ketone)

1620-1580 Medium-Strong
N-H Bend and C=C Stretch

(Aromatic)

1500-1400 Medium C=C Stretch (Aromatic)

850-800 Strong
C-H Bend (Aromatic, out-of-

plane)

Table 4: Predicted Mass Spectrometry Data
m/z Relative Abundance (%) Assignment

149.08 100 [M]⁺ (Molecular Ion)

134.06 85 [M-CH₃]⁺

106.06 45 [M-C(O)CH₃]⁺

77.04 30 [C₆H₅]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data outlined above. These

methodologies can be adapted for 1-(2-Amino-5-methylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds.

Process the data using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the beam path and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum. The typical

scanning range is 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and will generate fragment ions. Electrospray Ionization (ESI) is common for LC-MS

and is a softer ionization technique that often preserves the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 1-(2-Amino-5-methylphenyl)ethanone.
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Compound Synthesis & Purification

Spectroscopic Analysis
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Amino-5-
methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280034#spectroscopic-data-nmr-ir-ms-for-1-2-
amino-5-methylphenyl-ethanone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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